Phytonadiol

Description

Historical Trajectories of Phytonadiol Discovery and Initial Biochemical Investigations

The journey to understanding this compound is intrinsically linked to the discovery of vitamin K. In 1929, the Danish biochemist Henrik Dam observed a hemorrhagic condition in chicks fed a fat-free diet, which could not be rectified by any known vitamins at the time. gerli.comresearchgate.nethelmholtz-munich.de He termed the unknown anti-hemorrhagic factor "Koagulationsvitamin," or vitamin K. uottawa.cagerli.com

Subsequent research by the American biochemist Edward A. Doisy and his team led to the isolation and structural elucidation of vitamin K1 (phylloquinone) from alfalfa in 1939. researchgate.netepo.org For their respective contributions to the discovery and chemical characterization of vitamin K, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943. researchgate.netsmolecule.com

Initial biochemical investigations revealed that phylloquinone itself was not the active molecule. It was discovered that for vitamin K to participate in the synthesis of prothrombin and other clotting factors, it must first be reduced to its hydroquinone (B1673460) form, this compound. uottawa.canih.gov This pivotal step established this compound as the direct enzymatic cofactor. Early studies focused on its role in the liver and the "vitamin K cycle," a series of enzymatic reactions that regenerate this compound from its oxidized form, vitamin K epoxide. dr-jetskeultee.nl

Academic Significance and Foundational Contributions of this compound to Biological Sciences Research

The discovery of this compound's function laid the groundwork for understanding the molecular basis of blood coagulation. Its most significant contribution to biological sciences is its established role as an essential cofactor for gamma-glutamyl carboxylase. dr-jetskeultee.nlbiorxiv.org This enzyme catalyzes the carboxylation of specific glutamic acid (Glu) residues on vitamin K-dependent proteins (VKDPs) to form gamma-carboxyglutamic acid (Gla). dr-jetskeultee.nlbiorxiv.org

The presence of Gla residues is crucial for the function of several key proteins in the blood clotting cascade, including prothrombin (Factor II), and Factors VII, IX, and X. uottawa.cagoogleapis.com The negatively charged Gla residues enable these proteins to bind calcium ions, which in turn facilitates their interaction with negatively charged phospholipid membranes at the site of injury, a critical step for clot formation. uottawa.ca This fundamental discovery elucidated the mechanism of action of anticoagulant drugs like warfarin (B611796), which inhibit the enzymes responsible for regenerating this compound, thus leading to the production of undercarboxylated and inactive clotting factors. nih.gov

The understanding of this compound's role in gamma-carboxylation has been a cornerstone of hematology and has had profound implications for clinical medicine, particularly in the management of bleeding and clotting disorders. drirenaeris.com

| Clotting Factor | Common Name | Function in Coagulation Cascade |

|---|---|---|

| Factor II | Prothrombin | Precursor to thrombin, which converts fibrinogen to fibrin. |

| Factor VII | Proconvertin | Initiates the extrinsic pathway of coagulation. |

| Factor IX | Christmas Factor | Component of the intrinsic pathway of coagulation. |

| Factor X | Stuart-Prower Factor | Component of the common pathway, activates prothrombin. |

Overview of Contemporary Research Paradigms and Emerging Areas in this compound Biochemistry

While the role of this compound in hemostasis is well-established, contemporary research has expanded to uncover its involvement in a broader range of physiological processes. These emerging areas of investigation are reshaping our understanding of this vital molecule.

A Novel Role in Cell Survival: Inhibiting Ferroptosis

Recent groundbreaking research has identified a novel function for this compound as a potent antioxidant that can inhibit a form of regulated cell death called ferroptosis. uottawa.cahelmholtz-munich.deencyclopedia.pub Ferroptosis is characterized by iron-dependent lipid peroxidation and has been implicated in various diseases, including neurodegenerative disorders and acute organ injury. uottawa.canih.gov Studies have shown that the fully reduced form of vitamin K, this compound, acts as a strong lipophilic antioxidant, trapping lipid peroxyl radicals within cell membranes and thus preventing ferroptotic cell death. helmholtz-munich.deencyclopedia.pub

A significant discovery in this context is the identification of ferroptosis suppressor protein-1 (FSP1) as a warfarin-insensitive reductase that efficiently converts vitamin K to this compound. uottawa.cahelmholtz-munich.deencyclopedia.pub This FSP1-driven, non-canonical vitamin K cycle highlights a previously unknown protective mechanism against cellular damage. uottawa.cahelmholtz-munich.de This finding has opened new avenues for therapeutic strategies aimed at mitigating diseases associated with ferroptosis. tohoku.ac.jpnih.gov

Beyond Coagulation: Bone Metabolism and Vascular Health

The academic focus on this compound has extended to its role in bone and cardiovascular health. This compound-dependent carboxylation is essential for the function of osteocalcin (B1147995), a protein synthesized by osteoblasts that is involved in bone mineralization. nih.govnews-medical.netmdpi.com Research suggests that adequate vitamin K status is associated with improved bone mineral density and a reduced risk of fractures. news-medical.net

Furthermore, this compound is required for the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. gerli.comnih.gov Vascular calcification is a significant contributor to cardiovascular disease. nih.govfrontiersin.org Studies are investigating the potential of vitamin K supplementation to reduce the progression of vascular calcification by ensuring the complete carboxylation and activation of MGP. frontiersin.orgmdpi.com A meta-analysis of randomized controlled trials suggested that vitamin K supplementation may slow the progression of coronary artery calcification. frontiersin.org

Topical Applications and Dermatological Research

The biochemical properties of this compound and its derivatives have also garnered interest in dermatological research. Topical application of phytonadione (the oxidized form) has been explored for its potential to reduce under-eye dark circles and bruising. dr-jetskeultee.nlnih.gov More recently, research has focused on ester derivatives of phyllohydroquinone (this compound) for topical use. nih.gov These derivatives are designed to be more stable and less photosensitive than phylloquinone, acting as prodrugs that deliver the active this compound to the skin. nih.gov

| Research Area | Key Protein/Pathway | Potential Significance |

|---|---|---|

| Inhibition of Ferroptosis | Ferroptosis Suppressor Protein-1 (FSP1) | Therapeutic potential for neurodegenerative diseases and organ injury. uottawa.cahelmholtz-munich.de |

| Bone Metabolism | Osteocalcin | Potential to improve bone mineral density and reduce fracture risk. nih.govnews-medical.net |

| Vascular Health | Matrix Gla Protein (MGP) | Potential to inhibit vascular calcification and reduce cardiovascular disease risk. nih.govfrontiersin.org |

| Dermatology | Topical this compound Derivatives | Improved treatments for skin conditions like dark circles and bruising. nih.govnih.gov |

Structure

3D Structure

Properties

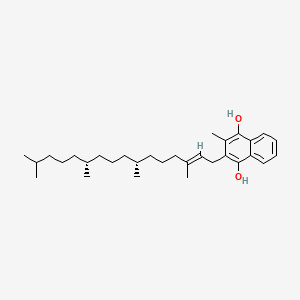

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFJIHPUGZHTHL-NKFFZRIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409306 | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

572-96-3 | |

| Record name | Dihydrovitamin K1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytonadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8GP21P496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Phytonadiol

De Novo Biosynthesis of Phytonadiol in Prokaryotic and Eukaryotic Systems

The de novo synthesis of this compound is fundamentally the pathway for phylloquinone production, which is subsequently reduced to its hydroquinone (B1673460) form. This biosynthetic capability is primarily found in photosynthetic organisms, including cyanobacteria (prokaryotes) and plants and algae (eukaryotes). nih.govnih.gov

The biosynthesis of the phylloquinone molecule is a convergent pathway, drawing precursors from two major metabolic routes. The aromatic naphthoquinone ring is derived from the shikimate pathway, while the long aliphatic side chain is synthesized via the terpenoid pathway. genome.jpkegg.jp

The key precursors are:

Chorismate : An intermediate of the shikimate pathway, which provides the carbon skeleton for the naphthoquinone ring. genome.jpkegg.jp

Phytyl diphosphate (B83284) (Phytyl-PP) : A diterpene pyrophosphate that forms the 20-carbon phytyl tail attached to the ring. kegg.jp

The initial enzymatic steps involve the conversion of chorismate through a series of reactions to form 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone head group. This part of the pathway involves several enzymes, many of which are homologous to those found in the menaquinone (vitamin K2) biosynthesis pathway in bacteria, such as MenD and MenE. kegg.jp Subsequently, the phytyl group from phytyl-PP is attached to DHNA, a reaction catalyzed by a prenyltransferase. The final steps involve methylation and reduction to yield this compound (phylloquinol). kegg.jpkegg.jp

Table 1: Key Precursor Compounds in this compound Biosynthesis

| Precursor Compound | Metabolic Origin | Role in this compound Structure |

|---|---|---|

| Chorismate | Shikimate Pathway | Forms the aromatic naphthoquinone ring. genome.jpkegg.jp |

| Phytyl Diphosphate (Phytyl-PP) | Terpenoid/Isoprenoid Pathway | Provides the 20-carbon aliphatic side chain (phytyl group). kegg.jp |

The genes encoding the enzymes for this compound biosynthesis are well-characterized, particularly through homology with the menaquinone synthesis (men) genes in bacteria. kegg.jpmdpi.com In cyanobacteria, these genes are part of the prokaryotic genome and are organized to carry out the synthesis of phylloquinone. nih.gov

In eukaryotic plants and algae, the evolutionary history is more complex. It is believed that the genes for phylloquinone biosynthesis were acquired from the ancestral cyanobacterial endosymbiont that gave rise to chloroplasts. nih.govnih.gov These genes were subsequently transferred to the host cell's nucleus. nih.gov The regulation of this pathway involves the coordinated expression of these nuclear genes and the targeting of the resulting enzyme proteins to the correct cellular compartments, including plastids and peroxisomes. nih.gov

The regulation of gene expression for biosynthetic pathways is a highly controlled process, influenced by developmental cues and environmental signals. frontiersin.org It involves a hierarchy of regulatory elements, including transcription factors that can activate or repress gene clusters, and epigenetic modifications that alter the accessibility of DNA to the transcriptional machinery. mdpi.comnih.gov While specific regulatory networks for this compound are an area of ongoing research, the compartmentalization of the pathway in plants suggests a complex system of metabolic channeling and transport between organelles is required, which itself necessitates sophisticated regulatory oversight. nih.gov

Significant differences exist in the location and organization of the this compound biosynthetic pathway between prokaryotes and eukaryotes.

Prokaryotic Systems (e.g., Cyanobacteria) : In cyanobacteria, phylloquinone synthesis is a crucial part of the photosynthetic electron transport chain. genome.jp The entire pathway is understood to occur within the prokaryotic cell, with enzymes likely located in the cytoplasm or associated with cellular membranes. This represents a self-contained system within a single compartment. nih.gov

Eukaryotic Systems (e.g., Plants) : In plants, the synthesis is notably compartmentalized. While it was long believed the entire pathway was confined to the plastids (chloroplasts), recent studies in Arabidopsis have demonstrated that several key enzymes are exclusively located in peroxisomes. nih.gov This includes the enzymes MenE/AAE14 and MenB/NS, which catalyze intermediate steps in the formation of the naphthoquinone ring. nih.gov This discovery indicates that intermediates must be transported from the plastid to the peroxisome and then back to the plastid for the final steps of synthesis, a stark contrast to the prokaryotic route. nih.gov

Non-Synthesizing Organisms (e.g., Vertebrates) : Vertebrates, including humans, lack the de novo pathway for phylloquinone synthesis and must obtain it from their diet, primarily from green leafy vegetables and plant oils. nih.govnih.gov They possess the metabolic machinery to interconvert and metabolize dietary vitamin K1 but cannot build it from simple precursors. nih.gov

Table 2: Comparative Overview of this compound (Phylloquinone) Biosynthesis

| Feature | Prokaryotes (Cyanobacteria) | Eukaryotes (Plants) |

|---|---|---|

| Biosynthetic Capability | De novo synthesis present. genome.jp | De novo synthesis present. nih.gov |

| Genetic Origin | Native prokaryotic genes. nih.gov | Nuclear genes, largely of endosymbiotic (cyanobacterial) origin. nih.gov |

| Subcellular Localization | Likely cytoplasmic/membrane-associated (single compartment). | Compartmentalized between plastids and peroxisomes. nih.gov |

| Physiological Role | Electron carrier in Photosystem I. genome.jp | Electron carrier in Photosystem I; precursor for vitamin K in the food chain. nih.gov |

Genetic Underpinnings and Regulatory Mechanisms of this compound Biosynthetic Pathways

Metabolic Transformations and Cycling of this compound

In vertebrates that obtain this compound from their diet, the compound undergoes critical metabolic transformations, most notably the vitamin K cycle. This cycle allows for the continuous regeneration of the active hydroquinone form, enabling it to participate in multiple enzymatic reactions. nih.govnih.gov

The vitamin K cycle is a cellular salvage pathway that recycles vitamin K, ensuring a sufficient supply of the active cofactor for vitamin K-dependent enzymes. nih.gov The cycle involves three main steps:

Reduction : Dietary phylloquinone (the quinone form) is first reduced to this compound (the hydroquinone form, KH₂). This two-electron reduction is the activation step. It can be catalyzed by a warfarin-sensitive enzyme, vitamin K epoxide reductase (VKOR), or by other NAD(P)H-dependent quinone reductases. nih.govnih.govresearchgate.net

Carboxylation/Oxidation : this compound serves as the active cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.gov GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on substrate proteins to form gamma-carboxyglutamate (B555490) (Gla) residues. In this reaction, this compound is oxidized to vitamin K 2,3-epoxide. nih.govnih.gov

Recycling : The resulting vitamin K 2,3-epoxide is then reduced back to the original quinone form by VKOR. nih.govnih.gov This quinone is then ready to be reduced again to this compound, completing the cycle and allowing for its reuse.

This efficient cycling mechanism means that a small amount of vitamin K can support a large amount of protein carboxylation. nih.gov

The metabolic transformations of this compound are catalyzed by a specific set of enzymes, primarily located in the endoplasmic reticulum. nih.gov

NAD(P)H Quinone Dehydrogenase 1 (NQO1) : This cytoplasmic flavoprotein is a key enzyme that performs a two-electron reduction of quinones to hydroquinones, including the conversion of phylloquinone to this compound, which prevents the formation of reactive semiquinone radicals. nih.govgenecards.org

Gamma-Glutamyl Carboxylase (GGCX) : A membrane protein in the endoplasmic reticulum that executes the essential carboxylation reaction, using this compound as a cofactor and oxidizing it to vitamin K epoxide. nih.govnih.gov

Vitamin K Epoxide Reductase (VKOR) : This crucial enzyme of the vitamin K cycle catalyzes the reduction of vitamin K epoxide to the quinone form. It can also directly reduce the quinone to the active this compound hydroquinone. nih.govnih.gov

Beyond the vitamin K cycle, this compound undergoes catabolism for clearance and excretion, a process in which Cytochrome P450 (CYP) enzymes play a significant role. smolecule.com CYPs are a superfamily of heme-containing monooxygenases that metabolize a vast array of endogenous and exogenous compounds, including lipids and fat-soluble vitamins. mdpi.comdovepress.comnih.gov In the liver, CYP enzymes, such as those from the CYP4F family, hydroxylate the phytyl side chain of vitamin K1. smolecule.com This oxidation is a key step in breaking down the molecule, rendering it more water-soluble and facilitating its excretion from the body. smolecule.comwikipedia.org

Table 3: Key Enzymes in the Metabolic Cycling and Transformation of this compound

| Enzyme | Abbreviation | Function | Location |

|---|---|---|---|

| NAD(P)H Quinone Dehydrogenase 1 | NQO1 | Reduces phylloquinone (quinone) to this compound (hydroquinone). genecards.org | Cytoplasm |

| Gamma-Glutamyl Carboxylase | GGCX | Uses this compound to carboxylate proteins; oxidizes this compound to vitamin K epoxide. nih.gov | Endoplasmic Reticulum |

| Vitamin K Epoxide Reductase | VKOR | Reduces vitamin K epoxide to quinone; can also reduce quinone to hydroquinone. nih.gov | Endoplasmic Reticulum |

| Cytochrome P450 enzymes | CYPs | Catalyze the oxidative catabolism (breakdown) of this compound for excretion. smolecule.com | Endoplasmic Reticulum (Liver) |

Pathways of this compound Catabolism and Degradation in Biological Systems

The catabolism of this compound, also known as phylloquinone or vitamin K1, is a complex process primarily occurring in the liver. It involves a series of enzymatic reactions designed to degrade the molecule for excretion. The primary metabolic fate of this compound involves the oxidative degradation of its phytyl side chain. Additionally, a significant pathway involves the conversion of this compound to menaquinone-4 (MK-4), a form of vitamin K2, which has its own distinct biological activities. smolecule.comnih.gov

The initiation of this compound catabolism is linked to the activation of the steroid and xenobiotic receptor (SXR). nih.gov Both this compound and menaquinones can activate this receptor, which triggers the downstream catabolic processes. nih.gov

The principal pathway for the degradation of this compound begins with the oxidation of its side chain. This process is shared with the catabolism of vitamin K2. nih.gov The initial and rate-limiting step is the ω-hydroxylation of the long polyisoprenoid side chain, a reaction catalyzed by the cytochrome P450 4F2 (CYP4F2) enzyme. nih.gov Following this initial hydroxylation, the side chain undergoes a series of successive β-oxidation cycles. This systematically shortens the side chain, leading to the formation of carboxylic acid metabolites with chain lengths of five, seven, or ten carbons. nih.gov These resulting carboxylic acids are then conjugated with glucuronic acid (glucuronidation) to increase their water solubility. nih.gov The glucuronidated metabolites are subsequently excreted from the body, primarily via bile and, to a lesser extent, in the urine. smolecule.comnih.gov

A secondary but physiologically important metabolic pathway for this compound is its conversion to menaquinone-4 (MK-4). Evidence suggests that this conversion occurs in various tissues, indicating a localized synthesis mechanism. nih.gov This pathway involves the enzymatic cleavage of the phytyl side chain from the naphthoquinone ring of this compound, which releases menadione (B1676200) (vitamin K3) as an intermediate. nih.govnih.gov Subsequently, the menadione is prenylated using geranylgeranyl pyrophosphate (GGPP) to form MK-4. nih.gov The enzyme UBIAD1, also referred to as TERE1, has been identified as a key player in this prenylation step, catalyzing the attachment of the geranylgeranyl group to menadione. nih.gov This tissue-specific conversion suggests that MK-4 may have unique functions separate from the primary role of this compound in the liver. nih.gov

Below is a summary of the key enzymes involved in the catabolism and degradation of this compound.

| Enzyme/Receptor | Function | Metabolic Pathway |

| Steroid and Xenobiotic Receptor (SXR) | Initiates the catabolism of this compound upon activation. nih.gov | Primary Degradation Pathway |

| Cytochrome P450 4F2 (CYP4F2) | Catalyzes the initial ω-hydroxylation of the phytyl side chain. nih.gov | Primary Degradation Pathway |

| β-oxidation enzymes | Perform sequential shortening of the oxidized side chain. nih.gov | Primary Degradation Pathway |

| UBIAD1 (TERE1) | Catalyzes the prenylation of menadione with GGPP to form MK-4. nih.gov | Conversion to Menaquinone-4 |

Biological Roles and Molecular Mechanisms of Phytonadiol

Phytonadiol as a Cofactor in Post-Translational Modification

A crucial function of this compound is its participation in the post-translational modification of proteins, specifically the gamma-carboxylation of glutamic acid residues. haematologica.orghaematologica.orgncats.io This process is vital for the function of several proteins, particularly those involved in blood coagulation. haematologica.org

Mechanism of Gamma-Carboxylation of Glutamic Acid Residues

The conversion of specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX). haematologica.orghaematologica.org This reaction requires the reduced form of vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide as co-factors. haematologica.orgnih.gov The energy required for this carboxylation is provided by the simultaneous oxidation of vitamin K hydroquinone (B1673460) to vitamin K epoxide. haematologica.org

The process begins with the abstraction of a hydrogen atom from the gamma-carbon of a glutamic acid residue, creating a carbanion intermediate. wikipedia.org This highly reactive intermediate then reacts with carbon dioxide to form a Gla residue. wikipedia.orgmdpi.com The presence of multiple Gla residues within a protein's "Gla domain" creates a calcium-binding module, which is essential for the protein's biological activity. wikipedia.orgmdpi.com This structural change allows the protein to bind to anionic phospholipids (B1166683) on cell surfaces, localizing its activity to specific sites, such as the location of a vascular injury. haematologica.org

Role of Vitamin K Epoxide Reductase (VKOR) and VKORC1 in Cofactor Regeneration

For the continuous cycle of gamma-carboxylation to occur, the vitamin K epoxide formed during the reaction must be recycled back to its reduced, active form, vitamin K hydroquinone. nih.govmdpi.com This critical regeneration is carried out by the enzyme vitamin K epoxide reductase (VKOR). patsnap.comnih.gov The key protein component of this enzymatic system is the vitamin K epoxide reductase complex subunit 1 (VKORC1). ontosight.airesearchgate.net

VKORC1 catalyzes the two-step reduction of vitamin K epoxide. First, it reduces vitamin K epoxide to vitamin K quinone, and then it further reduces the quinone to vitamin K hydroquinone. mdpi.com This process ensures a steady supply of the active vitamin K cofactor for the gamma-glutamyl carboxylase. mdpi.com The enzyme requires reduced thioredoxin as an electron donor to facilitate the reduction of vitamin K epoxide. ontosight.ai The entire process, involving the carboxylation by GGCX and the regeneration by VKORC1, is known as the vitamin K cycle. mdpi.commdpi.com

| Enzyme/Complex | Function | Substrates | Products | Essential Cofactors |

|---|---|---|---|---|

| Gamma-Glutamyl Carboxylase (GGCX) | Catalyzes the post-translational carboxylation of glutamic acid residues to form gamma-carboxyglutamic acid. haematologica.orghaematologica.org | Glutamic acid residues in proteins, Vitamin K hydroquinone, O₂, CO₂ haematologica.orgnih.gov | Gamma-carboxyglutamic acid residues, Vitamin K epoxide haematologica.org | Vitamin K hydroquinone haematologica.org |

| Vitamin K Epoxide Reductase (VKORC1) | Reduces vitamin K epoxide back to the active vitamin K hydroquinone form, allowing for its reuse in the carboxylation cycle. nih.govontosight.ai | Vitamin K epoxide, Vitamin K quinone mdpi.com | Vitamin K quinone, Vitamin K hydroquinone mdpi.com | Reduced thioredoxin ontosight.ai |

Diversity of Gamma-Carboxylated Proteins in Non-Human Organisms and In Vitro Systems

While initially discovered in relation to blood coagulation in mammals, gamma-carboxylation is a widespread post-translational modification found in a diverse range of organisms. nih.gov This suggests that this modification predates the divergence of major animal phyla. nih.gov

Gamma-carboxylated proteins have been identified in various non-human organisms, including:

Marine snails (Conus): These mollusks produce a vast array of gamma-carboxylated peptides, known as conotoxins, which are potent neurotoxins that modulate the activity of ion channels. nih.govpnas.org

Fruit flies (Drosophila melanogaster): The presence of a gamma-carboxylase enzyme has been confirmed in Drosophila, although the specific substrates and the physiological role of gamma-carboxylation in this organism are still under investigation. nih.govpnas.org

Sea squirts (Ciona intestinalis): Characterization of gamma-carboxylation has also occurred in this marine invertebrate. nih.gov

In addition to these organisms, several other vitamin K-dependent proteins with diverse functions have been identified, such as:

Matrix Gla protein (MGP): This protein is a potent inhibitor of vascular calcification. nih.gov

Gla-rich protein (GRP): Also implicated in preventing ectopic calcification. nih.gov

Bone Gla protein (BGP) or Osteocalcin (B1147995): Found in the bone matrix, it plays a role in bone mineralization and acts as a hormone in glucose homeostasis. haematologica.orgnih.gov

In vitro systems, utilizing cell lines such as human embryonic kidney (HEK293) cells, have become crucial platforms for producing gamma-carboxylated proteins for research and therapeutic purposes. nih.gov These systems allow for the controlled expression and study of proteins like coagulation factors VII and IX. nih.gov

This compound in Electron Transport Systems

Beyond its role as a cofactor, this compound and its related compounds, the menaquinones (vitamin K2), are integral components of electron transport chains in various biological systems. nih.govresearchgate.net

Function of this compound in Photosynthetic Electron Transport Chains

In photosynthetic organisms, including plants and cyanobacteria, this compound (phylloquinone) is a crucial electron carrier within Photosystem I (PSI). nih.govresearchgate.netuni-muenchen.de PSI is a large protein-cofactor complex that catalyzes the light-driven transfer of electrons from a donor on one side of the thylakoid membrane to an acceptor on the other. uni-muenchen.de

Within PSI, two molecules of phylloquinone act as intermediate electron acceptors. frontiersin.org They receive electrons from the primary chlorophyll (B73375) electron acceptors and transfer them to a series of iron-sulfur clusters, which then pass the electrons to ferredoxin. frontiersin.org This electron flow is essential for the generation of the reducing power (in the form of NADPH) required for carbon fixation. Phylloquinone also plays a role in the formation of disulfide bonds necessary for the proper assembly of Photosystem II (PSII). nih.gov

Role of this compound in Bacterial Respiration

In many bacteria, particularly Gram-positive bacteria, menaquinones (vitamin K2) are the primary quinones in the electron transport chain, essential for both aerobic and anaerobic respiration. nih.govfrontiersin.orgrsc.org These molecules are embedded in the bacterial cytoplasmic membrane and function to shuttle electrons between various dehydrogenase and reductase enzyme complexes. nih.govrsc.org

This compound Involvement in Mitochondrial Electron Transfer in Research Models

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrates the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons across the membrane to generate an electrochemical gradient. elifesciences.org This gradient, in turn, drives the synthesis of ATP, the cell's primary energy currency. elifesciences.org While the precise, direct involvement of this compound in the mitochondrial ETC is a subject of ongoing investigation, its structural relationship to other quinones involved in electron transport suggests a potential role.

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, initiates the electron transport chain by oxidizing NADH and transferring electrons to ubiquinone (Coenzyme Q). researchgate.netnih.gov This process is a critical step in cellular respiration. nih.gov Similarly, Complex II (succinate dehydrogenase) transfers electrons from succinate (B1194679) to the ubiquinone pool. The reduced ubiquinone (ubiquinol) then shuttles the electrons to Complex III. elifesciences.org Given that this compound is a quinone derivative, it shares structural similarities with coenzyme Q, a key mobile electron carrier in the ETC. elifesciences.orgnih.gov This structural analogy has led to hypotheses about its potential to influence electron flow within the mitochondria.

Antioxidant and Redox Regulatory Functions of this compound

This compound, also known as vitamin K1, and its metabolites exhibit significant antioxidant and redox regulatory functions. smolecule.commdpi.com These properties are crucial in mitigating cellular damage caused by reactive oxygen species (ROS) and maintaining cellular redox homeostasis. nih.govmdpi.com

Mechanisms of Reactive Oxygen Species Scavenging by this compound Metabolites

Reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•-), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. mdpi.commdpi.com While they play roles in cellular signaling, their overproduction can lead to oxidative stress, damaging lipids, proteins, and DNA. nih.govmdpi.com The antioxidant activity of this compound and its metabolites is attributed to their ability to neutralize these reactive species.

The chemical structure of phenolic compounds, including metabolites of this compound, allows them to act as hydrogen- or electron-donating agents, which is key to their free-radical scavenging capabilities. ulisboa.pt Studies have shown that supplementation with phytonutrients can enhance ROS scavenging activity and protect against DNA damage. nih.gov The metabolites of this compound, which can include various phenolic compounds, likely contribute to this protective effect. mdpi.comphcogj.com For instance, certain phenolic metabolites have demonstrated the ability to scavenge H₂O₂. mdpi.com

The process of sulfation, a common metabolic transformation, can, however, inhibit the antioxidant properties of phenolic acids by blocking their hydroxyl groups. mdpi.com This highlights the complexity of predicting the antioxidant capacity of metabolites, as their activity can be significantly altered by metabolic processes. In some cases, vitamin K has been shown to induce the production of intracellular ROS under UVA irradiation, a process that can be quenched by ROS scavengers, indicating a complex role in redox biology that can be context-dependent. nih.gov

This compound Modulation of Cellular Redox Homeostasis in Research Models

Cellular redox homeostasis is the dynamic balance between the production and elimination of ROS, which is essential for normal cellular function. nih.govmdpi.com An imbalance in this equilibrium leads to oxidative stress, a condition implicated in various pathological states. imrpress.com this compound and its metabolites can modulate cellular redox homeostasis through various mechanisms.

In research models, phytonutrients have been shown to improve ROS scavenging activity without altering the endogenous antioxidant system, suggesting a direct antioxidant effect. nih.gov This helps maintain the delicate balance between oxidants and antioxidants. scientificarchives.com The antioxidant defense system in cells includes both enzymatic and non-enzymatic components that work together to neutralize excess ROS. frontiersin.orgnih.gov this compound and its metabolites can contribute to the non-enzymatic defense.

Furthermore, the modulation of redox homeostasis is a critical strategy in various therapeutic contexts, as tumor cells, for example, often exhibit altered redox states. frontiersin.org The ability of this compound to influence cellular redox balance suggests its potential to impact cellular processes that are sensitive to oxidative stress. mdpi.comnih.gov

Table 1: Research Findings on this compound's Antioxidant and Redox Regulatory Functions

| Finding | Research Model/Context | Key Outcome | Citation |

|---|---|---|---|

| Supplementation with phytonutrients | Healthy adults with low fruit and vegetable consumption | Improved ROS scavenging activity and prevention of DNA damage. | nih.gov |

| This compound (Vitamin K1) and Menaquinone-4 (Vitamin K2) under UVA irradiation | HaCaT cells (human keratinocytes) | Induced intracellular ROS production, which was quenched by ROS scavengers. | nih.gov |

| Metabolites of chlorogenic acid (phenolic compounds) | In vitro chemical assays | Sulfation of phenolic acids significantly decreased their antioxidant properties. | mdpi.com |

| Phytophagous mite infestation | Plants | Mite infestation leads to an imbalance in redox homeostasis, causing oxidative stress. | mdpi.com |

Signal Transduction Pathways Modulated by this compound in Research Models

Signal transduction pathways are complex communication networks within cells that convert external stimuli into specific cellular responses. youtube.com These pathways often involve a series of molecular events, including protein phosphorylation cascades and the activation of transcription factors. frontiersin.org

This compound Influence on Kinase Cascades and Downstream Signaling

Kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are central to signal transduction. frontiersin.org These cascades involve a series of protein kinases that phosphorylate and activate one another, amplifying the initial signal. nih.gov In plants, MAPK cascades are crucial for innate immunity and responses to various stimuli. frontiersin.org

While direct evidence of this compound's influence on specific kinase cascades is still emerging, its role as a signaling molecule is suggested by its structural similarities to other bioactive lipids. Research has identified this compound sodium diphosphate (B83284) as a potential inhibitor of Granzyme B, an enzyme involved in inflammatory processes, suggesting an interaction with signaling pathways related to inflammation. researchgate.netfrontiersin.org Furthermore, the activation of kinase cascades is a key component of the cellular response to various stimuli, and molecules that modulate these pathways can have significant effects on cell function. plos.orgnih.govfrontiersin.org

Regulation of Gene Expression by this compound via Transcription Factors (e.g., PXR)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.orgwikipedia.org This regulation of gene expression is a fundamental mechanism by which cells respond to their environment and control their functions. youtube.comfrontiersin.org

A key mechanism through which this compound and its metabolites can influence cellular processes is by activating nuclear receptors that function as transcription factors. The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor, is a prime example. nih.govwikipedia.org PXR is a ligand-activated transcription factor that plays a crucial role in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. mdpi.comfrontiersin.org

Upon activation by a ligand, such as certain metabolites of vitamin K, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on DNA. nih.govwikipedia.org This binding initiates the transcription of target genes, including those encoding drug-metabolizing enzymes and transporters. mdpi.comfrontiersin.org For instance, activation of PXR can lead to the upregulation of genes involved in cholesterol catabolism and efflux. mdpi.com

Studies in mouse models have shown that PXR activation can significantly regulate the expression of a large number of genes, including those involved in xenobiotic metabolism and lipid homeostasis. nih.gov This highlights the broad impact that PXR activation can have on cellular function. The interaction between vitamin K and PXR demonstrates a direct link between a dietary compound and the regulation of gene expression, providing a mechanism for this compound to modulate a wide range of physiological processes. mdpi.com

Table 2: this compound and Gene Regulation via PXR

| Activator | Transcription Factor | Key Downstream Effects | Citation |

|---|---|---|---|

| Menaquinone-4 (a form of Vitamin K) | Pregnane X Receptor (PXR) | Upregulation of genes involved in cholesterol catabolism and efflux. | mdpi.com |

| Pregnenolone 16α-carbonitrile (PCN, a PXR ligand) | Pregnane X Receptor (PXR) | Significant regulation of 1215 genes in the liver, including those for xenobiotic-metabolizing enzymes and a downregulation of PPARα target genes. | nih.gov |

| Various xenobiotics and endobiotics | Pregnane X Receptor (PXR) | Regulation of drug metabolizing enzymes and transporters, as well as genes involved in the metabolism of glucose, lipids, steroids, and bile acids. | nih.gov |

Analytical and Spectroscopic Methodologies for Phytonadiol Research

Extraction and Purification Techniques for Phytonadiol from Complex Biological Matricespreprints.org

The initial and most critical step in the analysis of this compound from biological sources such as plasma, serum, or tissue is the sample preparation. mdpi.com The goal is to isolate the analyte from interfering substances like proteins and other lipids, which can suppress analytical signals and damage instrument components. nih.gov Common sample pretreatment techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govamazonaws.com These methods aim to produce a clean, concentrated extract suitable for subsequent chromatographic analysis. nih.gov

Solvent-based extraction is a fundamental technique for isolating this compound. The choice of solvent is critical and should match the polarity of the target compound to ensure efficient extraction. ukm.my For lipophilic compounds like this compound, solvent systems such as chloroform/methanol (B129727) or hexane-isopropanol are frequently employed. nih.govresearchgate.net The Folch method, for instance, utilizes a chloroform/methanol mixture to extract total intramuscular lipids. nih.gov However, these traditional methods can be time-consuming and require large volumes of potentially toxic organic solvents. nih.govresearchgate.net

For certain analytical techniques, particularly Gas Chromatography (GC), derivatization is an essential step. scirp.org This process chemically modifies the analyte to increase its volatility and thermal stability. For this compound and other sterols, silylation is a common derivatization strategy. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with trimethylchlorosilane (TMCS), are used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, creating a more volatile derivative suitable for GC analysis. ukm.mynih.gov

Modern approaches seek to combine extraction and derivatization into a single step to improve efficiency. ukm.mychromatographytoday.com Techniques such as microwave-assisted extraction and derivatization (MAED) have been developed to reduce solvent consumption and preparation time. chromatographytoday.com

Table 1: Examples of Solvent Systems and Derivatization Agents for this compound and Related Compounds

| Technique | Purpose | Reagents/Solvents | Target Compound Group | Citation |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Isolation of lipids | Chloroform/Methanol (2:1) | Lipids | nih.gov |

| Liquid-Liquid Extraction | Isolation of lipids | Hexane/Isopropanol | Lipids | researchgate.net |

| Derivatization for GC | Creation of volatile derivatives | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Sterols, Vitamins | ukm.mynih.gov |

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers a more selective and efficient cleanup compared to LLE. amazonaws.comthermofisher.com It operates on the principles of chromatography, where compounds in a liquid phase are separated based on their affinity for a solid stationary phase. thermofisher.com The process generally involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention.

Sample Loading: The sample matrix is passed through the sorbent, where the analyte is retained.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.

For the purification of this compound from biological fluids like plasma, reversed-phase SPE (RP-SPE) is common. nih.gov Polymeric or silica-based C18 cartridges are effective at retaining the non-polar this compound from the aqueous matrix, after which it can be eluted with an organic solvent. preprints.orgnih.gov This method is valued for being fast, reliable, and amenable to automation. amazonaws.com

Chromatographic enrichment is a broader term that includes SPE and other column-based techniques designed to increase the concentration of a target analyte relative to other components. nih.gov For instance, immobilized metal ion affinity chromatography (Fe-IMAC) has been shown to be highly effective for the selective enrichment of phosphopeptides, demonstrating the power of affinity-based column enrichment to isolate specific classes of molecules from complex mixtures. nih.gov

Table 2: General Protocol for Solid-Phase Extraction of this compound from Human Plasma

| Step | Procedure | Purpose | Citation |

|---|---|---|---|

| 1. Sample Pretreatment | Plasma is deproteinized (e.g., with an organic solvent) and an internal standard is added. | To release this compound from binding proteins and enable accurate quantification. | nih.gov |

| 2. Conditioning | A polymeric RP-SPE cartridge is activated with methanol and then equilibrated with water. | To prepare the sorbent for optimal retention of the analyte. | preprints.org |

| 3. Sample Loading | The pretreated plasma sample is loaded onto the cartridge. | To adsorb this compound onto the solid phase. | preprints.orgnih.gov |

| 4. Washing | The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove polar interferences. | To remove interfering substances without eluting the analyte. | preprints.org |

Optimization of Solvent-Based Extraction and Derivatization Strategies

Chromatographic Techniques for this compound Separation and Quantificationpreprints.orgamazonaws.comresearchgate.netamericanpharmaceuticalreview.com

Chromatography is the definitive technique for the separation and quantification of this compound. Given its structural properties, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominent methods employed in its analysis.

HPLC is the most common analytical technique for this compound. researchgate.net A key challenge in this compound analysis is the separation of its geometric isomers, primarily the cis- and trans- forms, as their biological activities can differ. Normal-Phase HPLC (NP-HPLC) is particularly effective for this purpose. researchgate.netlcms.cz NP-HPLC utilizes a polar stationary phase, such as a silica (B1680970) column, and a non-polar mobile phase. lcms.cz This configuration achieves excellent resolution between the cis- and trans-isomers of Phytonadione. researchgate.net

Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is also used for analyzing Phytonadione, especially for separating it from other related substances and impurities. researchgate.netresearchgate.net However, for the specific task of resolving the cis and trans isomers, NP-HPLC is generally considered superior. researchgate.net

A study by Xue et al. (2016) developed an NP-HPLC method using a Zorbax RX-SIL column that successfully separated cis-K1, trans-K1, and several other impurities and degradation products. researchgate.net The resolution between the cis-K1 and trans-K1 peaks was sufficient for accurate quantification. researchgate.net

Table 3: Example HPLC Conditions for Phytonadione Isomer Separation

| Parameter | Method 1 (NP-HPLC) | Method 2 (RP-HPLC) |

|---|---|---|

| Column | Zorbax RX-SIL | Avantor ACE Excel 3 CN-ES |

| Mobile Phase | Gradient of n-hexane and n-amyl alcohol | Isocratic Methanol/Water (95:5) |

| Flow Rate | Gradient flow | 1.5 mL/min |

| Detection | UV | UV, 270 nm |

| Separated Compounds | cis-K1, trans-K1, trans-EK1, K3, CK3, K1OOH | (Z)-Phytonadione, (E)-Phytonadione |

| Citation | researchgate.net | mac-mod.com |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. scirp.org Since this compound is a large, thermally labile molecule, direct analysis is challenging. Therefore, GC analysis requires a derivatization step to convert this compound into a more volatile and thermally stable form. scirp.orgnih.gov The most common approach is silylation to form TMS-derivatives. nih.govjfda-online.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a long capillary column, typically a fused-silica column with a low-polarity phase like 5% diphenyl-polysiloxane. aocs.org Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. scirp.orgaocs.org GC-MS is particularly advantageous as it provides a mass spectrum of the eluting compound, which serves as a chemical fingerprint for positive identification. aocs.org

Table 4: General Gas Chromatography (GC) Parameters for Vitamin Analysis

| Parameter | Typical Conditions | Purpose | Citation |

|---|---|---|---|

| Derivatization | Silylation with BSTFA | To increase volatility and thermal stability of the analyte. | nih.gov |

| Column | Fused-silica capillary column (e.g., DB-5) | To separate volatile derivatives based on their boiling points and polarity. | nih.govaocs.org |

| Sample Introduction | Headspace or direct liquid injection | To introduce the vaporized sample into the GC system. | scirp.org |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | To detect and quantify the separated compounds. MS also provides structural information. | scirp.orgaocs.org |

Supercritical Fluid Chromatography (SFC) is a separation technique that combines features of both liquid and gas chromatography. researchgate.netwikipedia.org It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. wikipedia.orgnih.gov This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. researchgate.net

SFC is particularly well-suited for the analysis of thermally labile and lipophilic compounds like fat-soluble vitamins. nih.gov The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making SFC a "green" and environmentally friendly technique. americanpharmaceuticalreview.comresearchgate.net It has proven to be an excellent method for separating isomers and chiral compounds, making it a valuable tool for this compound analysis. americanpharmaceuticalreview.comwikipedia.org The mild operating temperatures used in SFC are also beneficial for preventing the degradation of sensitive compounds like this compound. nih.gov Due to its speed and efficiency, SFC is increasingly used in the pharmaceutical industry for both analytical-scale analysis and preparative-scale purification from natural product extracts. americanpharmaceuticalreview.commdpi.com

Table 5: Key Features of Supercritical Fluid Chromatography (SFC) for this compound Analysis

| Feature | Description | Advantage for this compound Analysis | Citation |

|---|---|---|---|

| Mobile Phase | Supercritical CO2, often with a small amount of organic co-solvent (e.g., methanol). | Low organic solvent consumption ("green" chemistry), low viscosity allows for high flow rates and fast analysis. | researchgate.netwikipedia.orgnih.gov |

| Stationary Phase | Packed columns similar to HPLC, including chiral and achiral phases. | High versatility and selectivity, excellent for isomer separations. | wikipedia.org |

| Operating Conditions | Mild temperatures, high pressure. | Prevents thermal degradation of sensitive analytes like this compound. | wikipedia.orgnih.gov |

| Applications | Analytical and preparative scale separation. | Efficient for both quantifying this compound in samples and purifying it from complex mixtures. | americanpharmaceuticalreview.commdpi.com |

Gas Chromatography (GC) Approaches for this compound and Volatile Derivatives

Mass Spectrometry (MS) for this compound Identification and Structural Elucidation

Mass spectrometry is a cornerstone analytical technique for the identification and structural analysis of this compound. It provides critical information regarding the molecular weight and the structure of the molecule through fragmentation analysis. Due to its sensitivity and specificity, MS is widely employed in various research applications involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis

For the detection of this compound at very low concentrations, particularly in complex biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govwaters.com This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

Research has led to the development of sensitive and rapid ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods for the quantification of vitamin K1 isomers, the oxidized form of this compound. nih.gov These protocols often involve a straightforward sample preparation step, such as protein precipitation followed by liquid-liquid extraction, to isolate the analyte from the sample matrix, achieving high recovery (≥88.2%) and minimizing matrix effects. nih.gov

The analysis is typically performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly specific detection method significantly reduces background noise and enhances sensitivity. For instance, in the analysis of the related compound phylloquinone, the parent-to-product ion transition of m/z 451.3 → 187.1 is commonly used for quantification. nih.gov The use of stable isotope-labeled internal standards, such as a deuterated form (D7), is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency. nih.govwaters.com

Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source for these analyses, and methods have been validated with calibration ranges as low as 0.1 to 150.0 ng/mL in human plasma. nih.gov Another approach utilizes electrospray ionization (ESI) for the analysis of phylloquinone in serum. waters.com These methods are characterized by their high throughput, with run times as short as three minutes per sample. waters.com

| Parameter | Description | Example / Finding | Source |

|---|---|---|---|

| Instrumentation | Combines liquid chromatography for separation with tandem mass spectrometry for detection. | UFLC-APCI-MS/MS; UPLC-ESI-MS/MS | nih.govwaters.com |

| Sample Preparation | Extraction of the analyte from a complex matrix. | Protein precipitation and liquid-liquid extraction; Solid phase extraction (SPE) | nih.govwaters.com |

| Chromatography Column | The stationary phase used for separating the analyte from other components. | COSMOSIL packed column; ACQUITY UPLC HSS PFP Column | nih.govwaters.com |

| Ionization Source | Method for generating ions from the analyte molecules. | Atmospheric Pressure Chemical Ionization (APCI); Electrospray Ionization (ESI) | nih.govwaters.com |

| Detection Mode | Highly selective and sensitive mass spectrometry technique. | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (for Phylloquinone) | The specific mass-to-charge ratio (m/z) of the precursor ion and the monitored product ion. | Analyte: 451.3 → 187.1 m/z; Internal Standard (D7): 458.1 → 194.3 m/z | nih.gov |

| Linearity Range | The concentration range over which the method provides accurate and precise results. | 0.1–150.0 ng/mL; 0.077–26 ng/mL | nih.govwaters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound. Given this compound's relatively low volatility, analysis by GC-MS often requires a derivatization step to convert it into a more volatile and thermally stable compound.

In experimental setups, GC-MS analysis of this compound provides a characteristic mass spectrum that can be used for its identification. nih.gov The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Public databases contain experimental GC-MS data for this compound, listing the most abundant fragment ions. nih.gov This information is invaluable for confirming the presence of the compound in a sample by comparing the acquired spectrum with the reference data. nih.gov

| MS Type | Instrument Type | Top 5 Peaks (m/z) | Source |

|---|---|---|---|

| GC-MS | GC-MS | 369.0, 354.0, 71.0, 370.0, 355.0 | nih.gov |

| GC-MS | GC-MS | 117.0, 71.0, 383.0, 81.0, 594.0 | nih.gov |

High-Resolution Mass Spectrometry for Metabolomic Profiling of this compound Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for metabolomics studies involving this compound. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. This precision allows for the confident determination of the elemental composition of this compound (C₃₁H₄₈O₂) and its various metabolites. lipidmaps.org

The ability to obtain an exact mass (e.g., 452.365431 for this compound) is critical in distinguishing between compounds that may have the same nominal mass but different elemental formulas. lipidmaps.org In the context of metabolomic profiling, researchers can analyze biological samples to detect and identify novel or unexpected metabolites of this compound. By comparing the accurate masses of detected features to theoretical masses from metabolic databases, potential metabolite candidates can be shortlisted. Subsequent MS/MS fragmentation analysis on the HRMS instrument can then be used to confirm the structures of these metabolites, thereby helping to elucidate the metabolic pathways of this compound.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are fundamental to the structural characterization and quantification of this compound. utoronto.ca These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure, concentration, and purity. utoronto.caoxinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms. hmdb.ca Predicted ¹H and ¹³C NMR spectra for this compound (also known as Phylloquinol) are available in chemical databases and serve as a reference for researchers. hmdb.ca By analyzing the chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, the complete structure of this compound, including the stereochemistry of the phytyl side chain, can be confirmed. lipidmaps.orghmdb.ca More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, solidifying the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis and purity assessment of this compound. technologynetworks.comwikipedia.org The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb UV or visible light at specific wavelengths. libretexts.org The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. libretexts.org

For quantitative purposes, this compound can be measured using High-Performance Liquid Chromatography (HPLC) with a UV detector. sielc.comptfarm.pl The detection wavelength is set at or near the absorption maximum (λmax) of the compound to ensure maximum sensitivity. technologynetworks.com Different studies have utilized various wavelengths for the detection of the related compound Vitamin K1, including 248 nm, 254 nm, and 270 nm. sielc.comptfarm.plresearchgate.net By comparing the absorbance of an unknown sample to a calibration curve generated from standards of known concentrations, the amount of this compound in the sample can be accurately determined. wikipedia.org

UV-Vis spectroscopy is also valuable for assessing the purity of a sample. The presence of impurities with different chromophores can lead to changes in the shape of the absorption spectrum or the appearance of additional absorption peaks. researchgate.net Furthermore, UV-Vis spectroscopy can be used to study the interaction of this compound with other molecules, such as proteins. Changes in the UV absorption spectrum, such as an increase in intensity or a shift in the maximum absorption wavelength upon binding, can indicate complex formation. researchgate.net

| Application | Technique | Key Parameter | Example Finding | Source |

|---|---|---|---|---|

| Quantification | HPLC-UV | Detection Wavelength | 248 nm, 254 nm, 270 nm used for related compounds | sielc.comptfarm.plresearchgate.net |

| Purity Assessment | UV-Vis Spectrophotometry | Spectral Shape | Presence of impurities can alter the absorption spectrum. | researchgate.net |

| Interaction Studies | UV-Vis Spectrophotometry | Absorbance Shift/Intensity Change | Binding to Human Serum Albumin (HSA) causes an increase in UV absorbance and a slight spectral shift. | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edumdpi.com In the context of this compound, which is a reduced form of phylloquinone (Vitamin K1), FTIR analysis provides valuable structural information. scispace.com The infrared spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹), reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule. vscht.czpressbooks.pub

Key expected vibrational bands for this compound would include:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3600–3200 cm⁻¹. libretexts.org This band, characteristic of hydroxyl (-OH) groups, arises from the two OH groups on the aromatic ring of the this compound molecule. The broadness of this peak is typically due to intermolecular hydrogen bonding. libretexts.org

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the aliphatic side chain (the phytyl group) and the aromatic ring would appear. Aromatic C-H stretches are typically found between 3100–3000 cm⁻¹, while aliphatic C-H stretches (from sp³ hybridized carbons) occur in the 3000–2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring would produce medium to weak bands in the 1600–1450 cm⁻¹ region. vscht.cz

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the hydroxyl groups attached to the aromatic ring would be expected in the 1260-1000 cm⁻¹ range. udel.edu

Absence of Carbonyl (C=O) Stretch: Crucially, the strong absorption band characteristic of the C=O stretching vibration of the quinone group in phylloquinone, typically found around 1725–1665 cm⁻¹, would be absent in the spectrum of this compound. libretexts.org Its disappearance would be a key indicator of the successful reduction of the quinone to a hydroquinone (B1673460).

FTIR studies on related quinones and their interactions have demonstrated the utility of this technique in elucidating structural information and understanding molecular interactions, such as those with proteins.

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Bond Vibration | Expected Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad |

| Aromatic | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic | C-H stretch | 3000 - 2850 | Medium to Strong |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |

| Alcohol | C-O stretch | 1260 - 1000 | Strong |

Data compiled from multiple sources. udel.eduvscht.czpressbooks.pubwpmucdn.comlibretexts.org

Immunochemical and Biochemical Assays for this compound Detection and Activity in Research

Development of Enzyme-Linked Immunosorbent Assays (ELISA) for this compound and Its Binding Proteins

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based technique used for the detection and quantification of molecules such as proteins, antibodies, and antigens in biological samples. coriolis-pharma.comnih.govimmunology.org This method relies on the specific binding between an antibody and its target antigen. sigmaaldrich.comthermofisher.com For research involving this compound (Vitamin K1), ELISAs are valuable tools for its quantification in various biological fluids and for studying its interactions with binding proteins. abbkine.commybiosource.com

Several commercial ELISA kits are available for the detection of Vitamin K1. abbkine.commybiosource.commybiosource.combiocompare.comreddotbiotech.com These kits typically employ a competitive inhibition or a sandwich ELISA format. abbkine.comreddotbiotech.com

Sandwich ELISA: In this format, a microplate is pre-coated with a capture antibody specific for Vitamin K1. abbkine.commybiosource.com The sample containing Vitamin K1 is added, and the analyte is bound by the immobilized antibody. After washing, a second, biotin-conjugated detection antibody specific for Vitamin K1 is added, forming a "sandwich" with the analyte. Subsequently, an enzyme-conjugated streptavidin (like horseradish peroxidase - HRP) is added, which binds to the biotin (B1667282). Finally, a substrate is added, and the resulting colorimetric change is proportional to the amount of Vitamin K1 in the sample. abbkine.commybiosource.com

Competitive Inhibition ELISA: This method involves a competition between the Vitamin K1 in the sample and a labeled Vitamin K1 (e.g., biotin-labeled) for binding to a limited amount of capture antibody coated on the plate. reddotbiotech.com The amount of signal generated by the enzyme is inversely proportional to the concentration of Vitamin K1 in the sample. reddotbiotech.com

ELISAs are also instrumental in studying vitamin K-dependent proteins, which are crucial in processes like blood coagulation. researchgate.net These assays can be used to characterize purified proteins such as Factor II, VII, IX, and X, and Protein C. researchgate.netcornell.edu By quantifying the levels of these proteins or their carboxylated forms, researchers can indirectly assess the biological activity and availability of vitamin K. cornell.edujci.org

Table 2: Comparison of Commercial Vitamin K1 ELISA Kits

| Kit/Supplier | Assay Principle | Detection Range | Sensitivity | Sample Type |

|---|---|---|---|---|

| Abbkine | Two-site sandwich ELISA | Not specified | High | Human samples |

| MyBioSource | Two-site sandwich ELISA | Not specified | High | Biological samples |

| Reddot Biotech | Competitive Inhibition ELISA | 62.5-4000 pg/mL | 22.47 pg/mL | Serum, plasma, other biological fluids |

Information is based on data provided by the respective suppliers. abbkine.commybiosource.comreddotbiotech.com

Cell-Based Reporter Assays for this compound Biological Activity

Cell-based reporter assays are powerful tools for studying the biological activity of compounds by measuring the expression of a reporter gene linked to a specific cellular response pathway. thermofisher.comclinisciences.com In the context of this compound, these assays are used to quantitatively measure the activity of the vitamin K cycle and the function of vitamin K-dependent enzymes. ashpublications.orgnih.gov

A common approach involves creating a stable cell line (e.g., HEK293 cells) that expresses a reporter protein. nih.gov For instance, a reporter can be constructed by fusing the gamma-carboxyglutamic acid (Gla) domain of a vitamin K-dependent protein, like Factor IX, to another protein. ashpublications.orgnih.gov The carboxylation of this reporter protein, which is a direct measure of vitamin K activity, can then be detected and quantified.

One such assay utilizes flow cytometry to detect the correctly carboxylated and calcium-bound form of a human factor IX Gla domain presented on the cell surface. ashpublications.org The level of the carboxylated reporter protein increases in a dose-dependent manner with the addition of Vitamin K1, providing a quantitative measure of its biological activity. ashpublications.org These systems are also invaluable for studying the effects of antagonists, like warfarin (B611796), on the vitamin K cycle. ashpublications.orgnih.gov

Another type of reporter assay, the GeneBLAzer™ technology, uses a β-lactamase reporter gene. thermofisher.com This system can be adapted to study nuclear receptors or other signaling pathways that might be influenced by vitamin K or its derivatives. Upon activation of the pathway, the reporter gene is transcribed, and the resulting enzyme activity can be measured using a FRET-based substrate, providing a sensitive and ratiometric output. thermofisher.com These assays are highly valued for their ability to provide functional data on compound potency and selectivity in a cellular context. thermofisher.comnih.gov

Radiometric and Fluorescent Probes for this compound Metabolism Studies

Tracing the metabolic fate of this compound is crucial for understanding its biological roles. Radiometric and fluorescent probes are key technologies for these metabolism studies, allowing researchers to track the uptake, distribution, and transformation of the molecule within biological systems. nih.gov

Radiometric probes involve labeling this compound or its precursors with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The synthesis and metabolism of vitamin D, another fat-soluble vitamin, has been extensively studied using such methods, providing a template for similar investigations into vitamin K. researchgate.netresearchgate.net Studies on the biosynthesis of other plastidic isoprenoids have used radiolabeled mevalonate (B85504) to trace the origin of precursors. frontiersin.org By administering the radiolabeled compound, researchers can follow its path and identify its metabolites in various tissues and cellular compartments through techniques like liquid scintillation counting or autoradiography.

Fluorescent probes offer a powerful alternative for visualizing metabolic processes in real-time and in situ. researchgate.netacs.orgnih.gov A strategy for creating a fluorescent probe for vitamin K involves coupling a fluorophore, such as a boron-dipyrromethene (BODIPY) dye, to a vitamin K analogue like menadione (B1676200) (vitamin K3). acs.orgnih.gov The BODIPY fluorophore is chosen for its favorable spectroscopic properties and its lipophilic nature, which mimics the lipid partitioning of natural vitamin K. researchgate.net